REACTION_CXSMILES
|
[C:1]1([C:7](=O)[C:8](=O)[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:18]([C:21]1[CH:26]=[CH:25][C:24]([NH:27][NH2:28])=[CH:23][CH:22]=1)([O-:20])=[O:19]>C1(C)C=CC=CC=1>[N+:18]([C:21]1[CH:22]=[CH:23][C:24]([N:27]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[N:28]2)=[CH:25][CH:26]=1)([O-:20])=[O:19]
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Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(CC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
200.7 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring for three hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 500-ml four-necked flask were placed
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Type
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TEMPERATURE
|
Details
|
The mixture was then heated
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Type
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TEMPERATURE
|
Details
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under reflux
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
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Type
|
FILTRATION
|
Details
|
a solid was recovered by filtration
|
Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure to dryness
|
Type
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CUSTOM
|
Details
|
The residue was purified
|
Type
|
ADDITION
|
Details
|
by adding 300 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the residue was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
a solid was recovered by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |